

# Commercial availability of 4-isopropyl-N-(4-methylbenzyl)benzamide

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## Compound of Interest

Compound Name: 4-isopropyl-N-(4-methylbenzyl)benzamide

Cat. No.: B263662

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## Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide addresses the commercial availability and synthesis of the novel compound **4-isopropyl-N-(4-methylbenzyl)benzamide**. Extensive searches of commercial chemical supplier databases and scientific literature indicate that this specific molecule is not readily available for purchase. Consequently, this document provides a comprehensive, hypothetical synthesis protocol based on well-established amidation methodologies, enabling its production in a laboratory setting. The guide includes detailed experimental procedures, a summary of reactant properties, and graphical representations of the proposed synthetic workflow to aid researchers in its preparation for further study.

### Commercial Availability

As of the date of this publication, **4-isopropyl-N-(4-methylbenzyl)benzamide** is not listed as a stock item in the catalogs of major chemical suppliers. Searches for this compound by name and potential chemical identifiers did not yield any commercial sources. This suggests that the compound must be synthesized for research and development purposes.

## Proposed Synthesis Pathway

The most direct and reliable method for the synthesis of **4-isopropyl-N-(4-methylbenzyl)benzamide** is a two-step process. This involves the initial conversion of commercially available 4-isopropylbenzoic acid to its more reactive acid chloride derivative, 4-isopropylbenzoyl chloride, using thionyl chloride (SOCl<sub>2</sub>). The resulting acid chloride is then reacted with 4-methylbenzylamine to form the desired amide product. This is a standard and high-yielding method for amide bond formation.[1][2][3]

## Reactant Data

For the successful execution of the proposed synthesis, the following quantitative data for the key reactants is provided.

Reactant	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Density (g/mL)	Melting Point (°C)	Boiling Point (°C)
4-Isopropylbenzoic acid	536-66-3	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	164.20	~1.1	117-120	265
Thionyl chloride (SOCl <sub>2</sub> )	7719-09-7	SOCl <sub>2</sub>	118.97	1.636	-104.5	76
4-Methylbenzylamine	104-84-7	C <sub>8</sub> H <sub>11</sub> N	121.18	0.953	-	205
Triethylamine (Et <sub>3</sub> N)	121-44-8	C <sub>6</sub> H <sub>15</sub> N	101.19	0.726	-114.7	89.5
Dichloromethane (DCM)	75-09-2	CH <sub>2</sub> Cl <sub>2</sub>	84.93	1.326	-96.7	39.6

## Experimental Protocol

### Step 1: Synthesis of 4-isopropylbenzoyl chloride

- In a fume hood, add 4-isopropylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add an excess of thionyl chloride ( $\text{SOCl}_2$ ) (e.g., 2-3 eq) to the flask. A solvent such as dichloromethane (DCM) can be used, but for this reaction, neat thionyl chloride often works well.
- Gently heat the reaction mixture to reflux (approximately  $76^\circ\text{C}$ ) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-isopropylbenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step without further purification.<sup>[3][4]</sup>

### Step 2: Synthesis of **4-isopropyl-N-(4-methylbenzyl)benzamide**

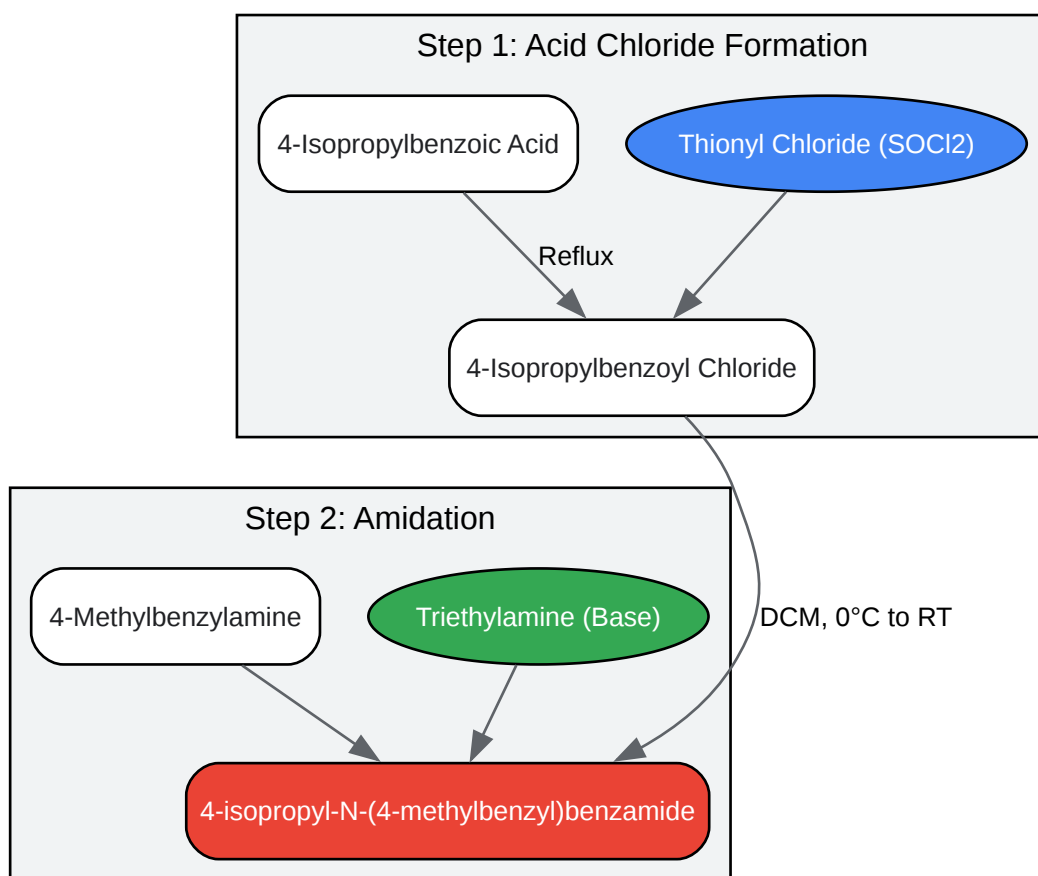
- Dissolve 4-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath ( $0^\circ\text{C}$ ).
- Dissolve the crude 4-isopropylbenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.
- Add the solution of 4-isopropylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **4-isopropyl-N-(4-methylbenzyl)benzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis.

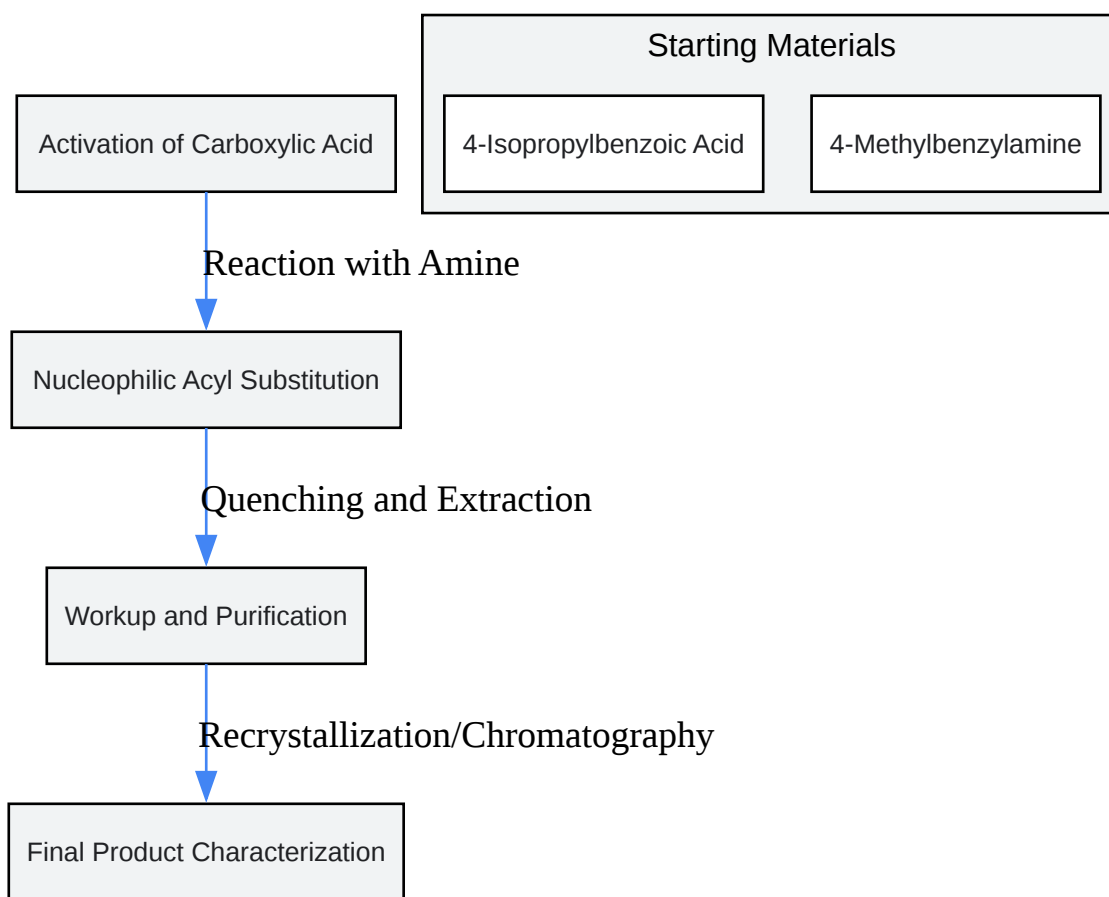


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Caption: Proposed two-step synthesis of **4-isopropyl-N-(4-methylbenzyl)benzamide**.

## Logical Relationship of Synthesis Steps

This diagram outlines the dependency and progression of the key stages in the synthesis.



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Caption: Logical progression of the synthesis from reactants to final product.

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## References

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